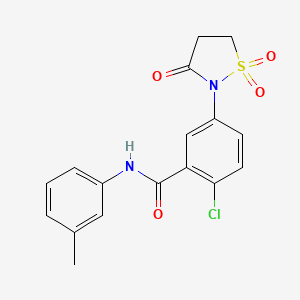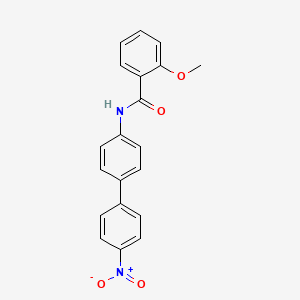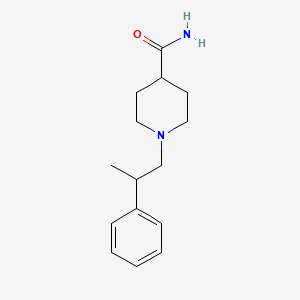![molecular formula C9H13N3O4 B5066125 7-methyl-5,5a,7,8-tetrahydro-4H-[1,2,5]oxadiazolo[3,4-e]indole-6,8a-diol 3-oxide](/img/structure/B5066125.png)
7-methyl-5,5a,7,8-tetrahydro-4H-[1,2,5]oxadiazolo[3,4-e]indole-6,8a-diol 3-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-methyl-5,5a,7,8-tetrahydro-4H-[1,2,5]oxadiazolo[3,4-e]indole-6,8a-diol 3-oxide, commonly known as ODQ, is a potent and selective inhibitor of soluble guanylate cyclase (sGC). sGC is a critical enzyme that plays a vital role in the regulation of various physiological processes, including vascular tone, platelet aggregation, and neurotransmission. ODQ has been extensively studied for its potential applications in scientific research, particularly in the fields of cardiovascular and neurological research.
Mécanisme D'action
ODQ exerts its pharmacological effects by inhibiting the activity of 7-methyl-5,5a,7,8-tetrahydro-4H-[1,2,5]oxadiazolo[3,4-e]indole-6,8a-diol 3-oxide, which is an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP is a critical second messenger that regulates various physiological processes, including smooth muscle relaxation, platelet aggregation, and neurotransmission. By inhibiting this compound, ODQ reduces the production of cGMP, leading to a decrease in the downstream physiological effects of cGMP.
Biochemical and Physiological Effects
ODQ has been shown to have a wide range of biochemical and physiological effects, depending on the specific system being studied. In cardiovascular research, ODQ has been shown to reduce vascular tone and blood pressure by inhibiting the vasodilatory effects of nitric oxide (NO), which is a critical regulator of vascular tone. ODQ has also been shown to inhibit platelet aggregation and thrombosis by reducing the production of cGMP in platelets. In the central nervous system, ODQ has been shown to modulate neurotransmission by reducing the production of cGMP in neurons.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of using ODQ in scientific research is its high selectivity and potency for 7-methyl-5,5a,7,8-tetrahydro-4H-[1,2,5]oxadiazolo[3,4-e]indole-6,8a-diol 3-oxide. ODQ has been shown to be a highly specific inhibitor of this compound, with minimal off-target effects. This selectivity allows researchers to investigate the specific role of this compound in various physiological processes accurately. However, one of the limitations of using ODQ is its relatively high cost and complex synthesis, which can limit its widespread use in scientific research.
Orientations Futures
There are several potential future directions for the use of ODQ in scientific research. One potential direction is in the development of novel therapeutic agents for cardiovascular and neurological diseases. ODQ has been shown to have potent vasodilatory effects and inhibit platelet aggregation, making it a potential therapeutic target for diseases such as hypertension and thrombosis. Additionally, ODQ has been shown to modulate neurotransmission, making it a potential target for the development of novel treatments for neurological disorders such as depression and anxiety. Another potential future direction is in the development of new synthetic methods for the production of ODQ, which could reduce the cost and complexity of its synthesis, making it more widely available for scientific research.
Méthodes De Synthèse
ODQ can be synthesized through a multistep process, starting from commercially available starting materials. The synthesis involves the reaction of 5,5a,6,8a-tetrahydro-4H-indolo[3,4-c]pyridin-5-ol with methyl isocyanate, followed by oxidation with lead tetraacetate to yield the desired product. The synthesis of ODQ is a complex process that requires expertise in organic chemistry and specialized equipment.
Applications De Recherche Scientifique
ODQ has been extensively used in scientific research to investigate the role of 7-methyl-5,5a,7,8-tetrahydro-4H-[1,2,5]oxadiazolo[3,4-e]indole-6,8a-diol 3-oxide in various physiological processes. One of the most significant applications of ODQ is in cardiovascular research, where it has been used to study the role of this compound in regulating vascular tone and blood pressure. ODQ has also been used to investigate the role of this compound in platelet aggregation and thrombosis, as well as in the regulation of neurotransmission in the central nervous system.
Propriétés
IUPAC Name |
6-hydroxy-7-methyl-3-oxido-5,5a,7,8-tetrahydro-4H-pyrrolo[2,3-g][2,1,3]benzoxadiazol-3-ium-8a-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O4/c1-5-4-9(13)7(11(5)14)3-2-6-8(9)10-16-12(6)15/h5,7,13-14H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSIBDLLGOLJQBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2(C(N1O)CCC3=[N+](ON=C32)[O-])O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{[2-(2-methylphenoxy)-3-pyridinyl]methyl}cyclobutanecarboxamide](/img/structure/B5066053.png)

![2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-4(3H)-quinazolinone](/img/structure/B5066061.png)

![3-[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethoxy]-2-phenyl-4H-chromen-4-one](/img/structure/B5066072.png)
![ethyl 5-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]-4-hydroxy-2-methyl-1H-pyrrole-3-carboxylate](/img/structure/B5066077.png)
![5-(2-bromophenyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5066081.png)
![2-methoxy-4-methyl-1-[3-(2-nitrophenoxy)propoxy]benzene](/img/structure/B5066102.png)
![N~2~-cyclohexyl-N~1~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B5066109.png)
![5-{3-chloro-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5066111.png)

![5-bromo-N-[(9H-fluoren-2-ylamino)carbonothioyl]-2-methoxybenzamide](/img/structure/B5066129.png)
![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-2-(3-methylphenyl)acetamide](/img/structure/B5066140.png)